molecular formula C28H25N3O4S B2553359 2-(3-(4-methoxyphenyl)-4,6-dioxo-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile CAS No. 1005273-03-9

2-(3-(4-methoxyphenyl)-4,6-dioxo-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

Cat. No. B2553359
M. Wt: 499.59
InChI Key: ZPEIYUMLGKDPBB-UHFFFAOYSA-N
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Description

2-(3-(4-methoxyphenyl)-4,6-dioxo-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is a useful research compound. Its molecular formula is C28H25N3O4S and its molecular weight is 499.59. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(4-methoxyphenyl)-4,6-dioxo-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(4-methoxyphenyl)-4,6-dioxo-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Pyrrolobenzo[b]thieno[1,4]diazepines

Compounds with structures similar to the query compound have been synthesized for their potential in creating novel heterocyclic structures. For example, the synthesis of pyrrolobenzo[b]thieno[1,4]diazepines involves converting 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile into derivatives that serve as synthons for several title compounds, indicating the relevance of such structures in medicinal chemistry and drug development (El-Kashef et al., 2007).

Novel Routes for Synthesizing Benzo[b]thiepins

Research into novel synthesis pathways for compounds with similar structural features, such as benzo[b]thiepins, shows the versatility of these chemical frameworks. These pathways highlight the potential for creating diverse compounds with significant biological or material properties (Reinhoudt & Kouwenhoven, 1974).

Heterocyclic Compounds as Potential Anti-Covid-19 Agents

Compounds derived from tetrahydro-4H-chromene and tetrahydrobenzo[d]thiazole, similar in structure to the query compound, have been synthesized and evaluated for their potential as anti-Covid-19 agents. This indicates the scientific interest in such compounds for their antiviral properties (Mohareb & Abdo, 2021).

Electropolymerization and Electrochromic Properties

Research into the electropolymerization of bis(pyrrol-2-yl) arylenes, which share reactive groups with the query compound, underscores the interest in utilizing such structures for developing conducting polymers with potential applications in electronic devices (Sotzing et al., 1996).

properties

IUPAC Name

2-[3-(4-methoxyphenyl)-2-(2-methylphenyl)-4,6-dioxo-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O4S/c1-16-7-3-5-9-21(16)31-24(17-11-13-18(34-2)14-12-17)23-25(35-31)27(33)30(26(23)32)28-20(15-29)19-8-4-6-10-22(19)36-28/h3,5,7,9,11-14,23-25H,4,6,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEIYUMLGKDPBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(C3C(O2)C(=O)N(C3=O)C4=C(C5=C(S4)CCCC5)C#N)C6=CC=C(C=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(4-methoxyphenyl)-4,6-dioxo-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

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